

Application Notes and Protocols for the Gravimetric Determination of Nickel using Dimethylglyoxime

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Compound of Interest

Compound Name: Diaminoglyoxime

Cat. No.: B1384161

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

Gravimetric analysis is a highly accurate and precise method for quantitative chemical analysis. The determination of nickel using dimethylglyoxime (DMG) is a classic example of this technique, relying on the selective precipitation of nickel as a vibrant red nickel(II) dimethylglyoximate complex, $\text{Ni}(\text{C}_4\text{H}_7\text{N}_2\text{O}_2)_2$.^{[1][2]} This method is valued for its specificity and the stability of the resulting precipitate.^[3] The following application notes and protocols provide a comprehensive guide for the successful gravimetric determination of nickel in various samples.

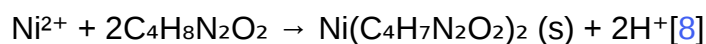
The underlying principle involves the reaction of Ni^{2+} ions with an alcoholic solution of dimethylglyoxime in a slightly alkaline or buffered medium.^{[4][5][6]} The reaction is highly selective for nickel in a controlled pH range of 5 to 9.^{[4][5][6][7]} The resulting chelate is a bulky, well-defined crystalline precipitate that can be easily filtered, dried, and weighed.^{[4][5]}

Chemical Principles:

Nickel(II) ions react with two molecules of dimethylglyoxime to form a stable, neutral coordination complex. Each dimethylglyoxime molecule loses a proton from one of its oxime groups, and the nickel ion is coordinated to the four nitrogen atoms of the two DMG molecules.

[4][7] The formation of this insoluble red precipitate is quantitative in the appropriate pH range.
[6][7]

The chemical reaction is as follows:



To ensure complete precipitation, the reaction is typically carried out in a solution buffered with ammonia or citrate to maintain a pH between 5 and 9.[4][5][6][7] If the pH is too low, the equilibrium will shift to the left, favoring the dissolution of the precipitate.[4][5][6][7]

Interferences and Mitigation:

Several metal ions can potentially interfere with the gravimetric determination of nickel. The most common interferences and their mitigation strategies are summarized below.

Interfering Ion	Nature of Interference	Mitigation Strategy
Iron(III)	Precipitates as ferric hydroxide in the alkaline medium used for nickel precipitation.[3]	Addition of a masking agent such as tartaric acid or citric acid, which forms a stable, soluble complex with iron, preventing its precipitation.[3][7]
Cobalt(II)	Forms a soluble, colored complex with dimethylglyoxime, which can lead to errors if present in high concentrations.[4][7]	A large excess of dimethylglyoxime may be required.[4][7] In cases of high cobalt concentration, prior separation may be necessary.
Copper(II)	Can be co-precipitated with the nickel complex.	Precipitation in a solution containing tartrate and thiosulphate at a pH of 5.5–6.5 can eliminate copper interference.[9]
Palladium(II)	Forms a yellow precipitate with dimethylglyoxime in acidic solutions.[10]	The precipitation of nickel is carried out in a slightly alkaline medium, which allows for the separation from palladium if the initial solution is acidic.

Experimental Protocols

1. Preparation of Reagents:

Reagent	Preparation
1% (w/v) Dimethylglyoxime Solution	Dissolve 1.0 g of dimethylglyoxime in 100 mL of 95% ethanol.[11]
1:1 Ammonia Solution	Mix equal volumes of concentrated ammonium hydroxide and deionized water. Prepare in a fume hood.
20% (w/v) Tartaric Acid Solution	Dissolve 20 g of tartaric acid in 100 mL of deionized water.[7]
1:1 Hydrochloric Acid	Slowly add a volume of concentrated hydrochloric acid to an equal volume of deionized water while stirring. Prepare in a fume hood.

2. Protocol for Gravimetric Determination of Nickel:

This protocol outlines the step-by-step procedure for the precipitation, isolation, and quantification of nickel.

a. Sample Preparation:

- Accurately weigh a sample containing approximately 30-40 mg of nickel into a 400 mL beaker.
- Dissolve the sample in about 20 mL of 1:1 hydrochloric acid. Gently heat the solution if necessary to aid dissolution.
- Dilute the solution to approximately 200 mL with deionized water.

b. Precipitation:

- Add 50 mL of 20% tartaric acid solution to the sample solution.[7] This will prevent the precipitation of iron hydroxides.
- Heat the solution to 60-80°C on a hot plate. Do not boil.[1][6]

- Slowly add 20 mL of the 1% alcoholic dimethylglyoxime solution while stirring continuously. A red precipitate of nickel dimethylglyoximate will form.[12]
- While still warm, add 1:1 ammonia solution dropwise with constant stirring until the solution is slightly alkaline (a faint odor of ammonia should be present).[6][12]
- Digest the precipitate by keeping the beaker on a steam bath or hot plate at a low temperature for at least one hour to promote the formation of larger, more easily filterable crystals.[11]
- Allow the solution to cool to room temperature.

c. Filtration and Washing:

- Weigh a clean, dry sintered glass crucible of medium porosity to a constant weight (± 0.3 mg).
- Filter the cooled solution through the pre-weighed crucible using gentle suction.
- Transfer the precipitate completely to the crucible. Use a rubber policeman to remove any precipitate adhering to the beaker walls.
- Wash the precipitate several times with cold deionized water until the washings are free of chloride ions (test with silver nitrate solution).
- Finally, wash the precipitate with a small amount of ethanol to remove any excess dimethylglyoxime.

d. Drying and Weighing:

- Dry the crucible containing the precipitate in an oven at 110-120°C for 1-2 hours.[3]
- Cool the crucible in a desiccator to room temperature.
- Weigh the crucible and its contents accurately.
- Repeat the drying, cooling, and weighing steps until a constant weight is achieved.

3. Calculation of Nickel Content:

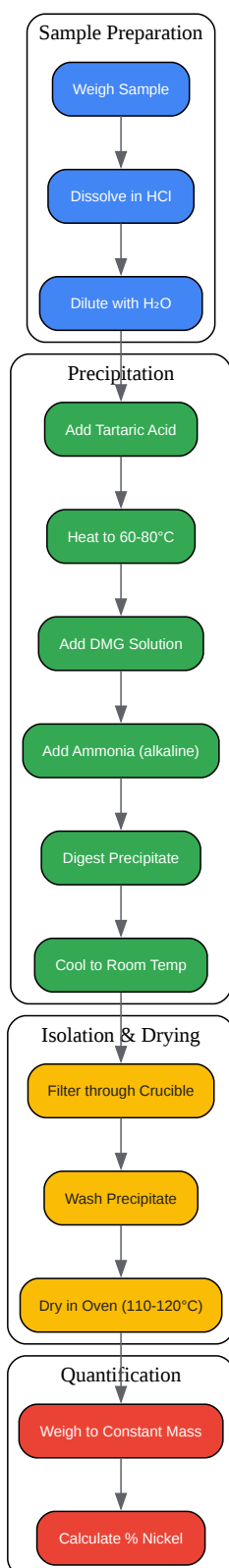
The percentage of nickel in the original sample can be calculated using the following formula:

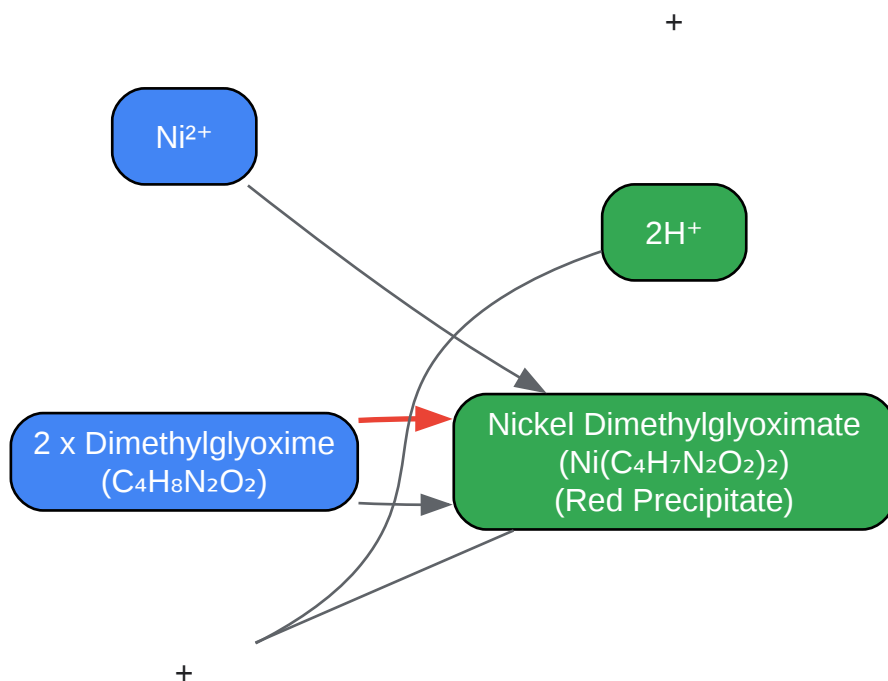
$$\% \text{ Ni} = (\text{Weight of Ni(DMG)}_2 \text{ precipitate (g)} \times \text{Gravimetric Factor} \times 100) / \text{Weight of sample (g)}$$

The gravimetric factor is the ratio of the molar mass of nickel to the molar mass of the nickel dimethylglyoximate precipitate.

Component	Molar Mass (g/mol)
Nickel (Ni)	58.69
Nickel Dimethylglyoximate (Ni(C ₄ H ₇ N ₂ O ₂) ₂)	288.91
**Gravimetric Factor (Ni / Ni(C ₄ H ₇ N ₂ O ₂) ₂) **	0.2032 [11]

Visualizations





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